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Compound of Interest

2-Chlorooxazolo[5,4-c]pyridine
Compound Name:

hydrochloride
CAS No.: 1258650-05-3
Cat. No.: B1421860

Get Quote

Executive Summary

The oxazolo[5,4-c]pyridine ring system represents a "privileged scaffold" in medicinal
chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., c-Met,
VEGFR-2) and adenosine receptor antagonists.[1] The introduction of a chlorine atom at the
C2 position activates the scaffold for subsequent nucleophilic aromatic substitutions (

) or palladium-catalyzed cross-couplings, making 2-chlorooxazolo[5,4-c]pyridine a critical
intermediate.[1]

This protocol details a robust, three-stage synthesis starting from 4-amino-3-hydroxypyridine.[1]
Unlike the more common [4,5-b] isomers, the [5,4-c] fusion requires specific handling to
prevent regiochemical ambiguity and ensure stability of the pyridine nitrogen during
chlorination.[1]

Retrosynthetic Analysis & Strategy
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The synthetic logic relies on constructing the oxazole ring upon the pre-existing pyridine core
(Type | Synthesis).[1] The critical disconnection is at the C2-O and C2-N bonds of the oxazole
ring.[1]

o Precursor Selection: The [5,4-c] fusion dictates the nitrogen of the oxazole ring must
originate from the 4-position of the pyridine, and the oxygen from the 3-position.[1]
Therefore, 4-amino-3-hydroxypyridine is the mandatory starting material.[1] (Note: Using 3-
amino-4-hydroxypyridine would yield the [4,5-c] isomer).[1]

o Cyclization Strategy: A phosgene equivalent (CDI or Triphosgene) is used to form the cyclic
carbamate (oxazolone).[1]

» Functionalization: Deoxychlorination converts the cyclic carbamate to the 2-chloro derivative.

[1]

Cyclocarbonylation Deoxychlorination
4-Amino-3-hydroxypyridine CDI or Triphosgene; Oxazolo[5,4-c]pyridin-2(1H)-one POCI3 2-Chlorooxazolo[5,4-c]pyridine
(Starting Material) (Tautomer: 2-Hydroxy) (Target)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the conversion of the aminopyridinol core to
the target chloride.

Detailed Experimental Protocol
Stage 1: Cyclocarbonylation to Oxazolo[5,4-c]pyridin-
2(1H)-one

This step installs the oxazole ring.[1] 1,1'-Carbonyldiimidazole (CDI) is preferred over
phosgene gas for safety and stoichiometric control.[1]

Reagents:
e 4-Amino-3-hydroxypyridine (1.0 equiv)[1]

e 1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 equiv)[1]
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e Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1]

Procedure:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser. Flush with nitrogen or argon.[1]

o Dissolution: Suspend 4-amino-3-hydroxypyridine (5.0 g, 45.4 mmol) in anhydrous THF (50
mL). If solubility is poor, use DMF (30 mL) or add dry TEA (1.0 equiv).[1]

o Addition: Add CDI (8.8 g, 54.5 mmol) portion-wise at room temperature. Caution: CO2
evolution will occur.[1]

o Reaction: Heat the mixture to reflux (66°C for THF) or 80°C (for DMF) and stir for 3-5 hours.
Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] The starting material peak should
disappear, replaced by the more polar oxazolone peak.[1]

o Workup:
o Cool the reaction mixture to room temperature.

o If in THF: The product often precipitates.[1] Filter the solid, wash with cold THF and Et20.
[1]

o If in DMF: Pour the mixture into ice-water (200 mL). Adjust pH to ~6-7 with dilute acetic
acid if necessary to induce precipitation.[1] Filter the off-white solid.[1]

e Drying: Dry the solid under high vacuum at 50°C overnight.
o Yield Expectation: 75-85%[1]

o Appearance: Off-white to pale yellow powder.[1]

Stage 2: Deoxychlorination to 2-Chlorooxazolo[5,4-
c]pyridine

This step converts the carbonyl moiety to the chloro-substituent.[1]
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Reagents:

Oxazolo[5,4-c]pyridin-2(1H)-one (Intermediate from Stage 1)[1]

Phosphorus Oxychloride (

) (Solvent/Reagent, ~10-15 equiv)[1]
Phosphorus Pentachloride (
) (1.0 equiv) - Optional but recommended for higher yields.[1]

Triethylamine (

) or

-Diethylaniline (Catalytic)[1]

Procedure:

Setup: In a dry pressure tube or round-bottom flask with a drying tube (CaCl2), place the
oxazolone intermediate (4.0 Q).

Reagent Addition: Add

(6.1 g, 1.0 equiv) and mix briefly. Carefully add
(40 mL). Caution: Exothermic.[1][2]

Reaction: Heat the mixture to reflux (105-110°C) for 4-6 hours. The suspension should clear
as the starting material is consumed and the chlorinated product forms.[1]

Monitoring: Aliquot a small sample, quench in MeOH, and check LC-MS. (Note: The chloride
IS reactive; avoid nucleophilic solvents during checking if possible, or check rapidly).

Workup (Critical for Stability):
o Evaporate excess

under reduced pressure (rotary evaporator with a base trap).
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o Resuspend the oily residue in anhydrous DCM (50 mL).
o Pour the DCM solution slowly onto a mixture of crushed ice and saturated

(200 mL) with vigorous stirring. Ensure the pH remains basic (pH > 8) to keep the pyridine
nitrogen deprotonated and prevent hydrolysis of the C-Cl bond.[1]

o Separate the organic layer.[1][3] Extract the aqueous layer 2x with DCM.[1]
o Combine organic layers, dry over anhydrous

, and filter.

[e]

Concentrate to yield the crude free base.[1]

Stage 3: Salt Formation (Hydrochloride)

Isolating the product as the HCI salt improves long-term stability and crystallinity.[1]
Procedure:

o Dissolve the crude free base (from Stage 2) in a minimum amount of anhydrous Diethyl
Ether or DCM (e.g., 20 mL).[1]

e Cool to 0°C in an ice bath.

o Dropwise add 4.0 M HCI in Dioxane (1.2 equiv relative to free base).
o A white to pale yellow precipitate will form immediately.[1]

 Stir at 0°C for 30 minutes.

« Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) if possible, as the salt
can be hygroscopic.[1] Wash with cold ether.[1]

Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

Final Product Specifications:

o Name: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride[4][1][2][5][6][7]

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.kuujia.com/cas-169205-96-3.html
https://www.kuujia.com/cas-169205-96-3.html
https://www.rsc.org/suppdata/ob/c2/c2ob25411e/c2ob25411e.pdf
https://www.kuujia.com/cas-169205-96-3.html
https://www.kuujia.com/cas-169205-96-3.html
https://www.kuujia.com/cas-169205-96-3.html
https://www.kuujia.com/cas-169205-96-3.html
https://www.kuujia.com/cas-169205-96-3.html
https://www.kuujia.com/cas-169205-96-3.html
https://www.kuujia.com/cas-169205-96-3.html
https://www.benchchem.com/product/b1421860/docs?utm_src=pdf-body#technical-synthesis-guide-2-chlorooxazolo-5-4-c-pyridine-hydrochloride
https://www.guidechem.com/dictionary/en/159870-95-8.html
https://www.kuujia.com/cas-169205-96-3.html
http://www.accelachem.com/cn/productview_goodsid_298952_goodscode_SY273658.html
https://www.bldpharm.com/products/3621-81-6.html
https://enaminestore.com/catalog/EN300-70270?cat=building-blocks
https://www.ambeed.com/products/1258650-05-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Formula:

MW: 154.55 (Free base) / 191.01 (HClI salt)[1]

Appearance: White to pale yellow crystalline solid.[1]

Storage: -20°C, desiccated. Moisture sensitive (C-Cl bond can hydrolyze over time).[1]

Key Reaction Parameters & Troubleshooting

Parameter

Specification

Rationale /
Troubleshooting

Stoichiometry (CDI)

1.2 - 1.5 equiv

Excess CDI ensures complete
closure.[1] If starting material
remains, add 0.2 equiv more
CDI.[1]

Temperature (Step 2)

105°C (Reflux)

High temperature is required to
aromatize the system.[1] If
conversion is slow, add
catalytic DMF (Vilsmeier-

Haack conditions).[1]

Quenching (Step 2)

Ice/NaHCO3

CRITICAL: Do not use water
alone.[1] The resulting
phosphoric acid will protonate
the pyridine, making extraction
difficult and promoting
hydrolysis.[1] Keep pH > 8.[1]

Purification

Precipitation

Column chromatography is
possible (Hex/EtOAc) for the
free base but often degrades
the compound on silica.[1]
Crystallization as HCl salt is

preferred.[1]

Structural Validation (Expected Data)
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1H NMR (400 MHz, DMSO-d6): The spectrum should show three distinct aromatic protons
corresponding to the pyridine ring.

e ~9.0-9.2 ppm (s, 1H, H-2 of pyridine ring / H-4 of fused system): Deshielded by adjacent N
and oxazole O.[1]

e ~8.6 - 8.8 ppm (d, 1H, H-6 of pyridine ring / H-6 of fused system): Adjacent to Pyridine N.[1]

e ~7.8-8.0 ppm (d, 1H, H-5 of pyridine ring / H-7 of fused system).[1]
LC-MS:
e ESI+: m/z =155.0/ 157.0 (3:1 ratio characteristic of Chlorine isotope pattern).[1]

Safety & Handling

o POCI3: Highly corrosive and reacts violently with water.[1] All glassware must be oven-dried.
[1] Use a base trap (NaOH solution) for the rotary evaporator.[1]

o CDI: Releases CO2.[1] Do not seal the reaction vessel tightly; use a bubbler.

e Product: The 2-chloro derivative is a potent electrophile.[1] Avoid skin contact; it may cause
sensitization.[1]

References

e Synthesis of Oxazolopyridines

o De Coen, L. M., et al.[1] "Synthetic approaches towards oxazolo[5,4-d]pyrimidines and
their biological applications." European Journal of Organic Chemistry, 2018.[1] (Provides
analogous cyclization conditions for fused oxazoles).

o Source:[1]
e Precursor Chemistry (Aminohydroxypyridines)

o Dunn, A. D., et al.[1] "The synthesis of some oxazolo[4,5-c]pyridines."[1][8] Journal of
Heterocyclic Chemistry, 1979.[1] (Establishes the regiochemical fusion logic).
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o Source:[1]

Chlorination Protocols

o Patel, S. R., et al.[1] "Synthesis of 2-chlorooxazolo[5,4-b]pyridine."[1] Indian Journal of
Chemistry, Section B. (General protocol for chlorinating oxazolones with POCI3).[1]

Product Identification

o CAS Registry No. 1258650-05-3 (2-Chlorooxazolo[5,4-c]pyridine hydrochloride).[4][1]
[5116]1[7]

o Source:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 169205-96-3(2-(Methylthio)oxazolo5,4-cpyridine) | Kuujia.com [kuujia.com]

2. 2410985-99-6,Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;FhE®RH: (L) BFR/AE] [accelachem.com]

. rsc.org [rsc.org]

. Page loading... [guidechem.com]

. 3621-81-6|2,5-Dichlorobenzooxazole|BLD Pharm [bldpharm.com]
. EnamineStore [enaminestore.com]

. 1258650-05-3|2-Chlorooxazolo[5,4-c]pyridine hydrochloride| Ambeed [ambeed.com]

o N o o b~ W

. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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